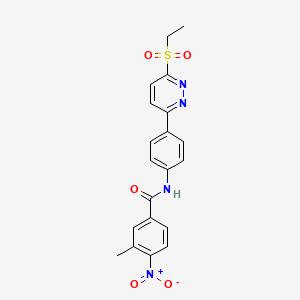

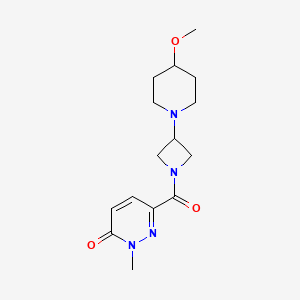

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide, also known as GSK-J4, is a small molecule inhibitor that targets the histone demethylase KDM6B. KDM6B plays a critical role in epigenetic regulation by removing methyl groups from histones, which can activate or repress gene expression. GSK-J4 has shown promising results in scientific research, particularly in cancer and inflammatory diseases.

Applications De Recherche Scientifique

Radiotracer Development

- "N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-3-methyl-4-nitrobenzamide" derivatives have been used in the development of radiotracers like [11C]L-159,884 for imaging angiotensin II, AT1 receptors (Hamill et al., 1996).

Antibacterial Properties

- Derivatives of this compound have shown potential in antibacterial applications. For example, specific derivatives exhibited low minimum inhibitory concentration values against Proteus vulgaris, suggesting effectiveness in targeting bacterial infections (Ravichandiran et al., 2015).

Synthesis and Characterization

- Various derivatives have been synthesized and characterized, providing insights into their potential applications in drug design and medicinal chemistry. These studies often involve structural characterization and analysis of the compounds' properties (Wójcicka et al., 2022).

Cardiotonic Agents

- Some derivatives have been explored as cardiotonic agents. Their structures have been elucidated, and their activities assessed, revealing cardiotonic effects comparable to existing compounds (Wang et al., 2008).

Inhibition of α-Glucosidase

- Structural studies of certain pyridazine derivatives have shown their potential in inhibiting α-glucosidase, an enzyme involved in carbohydrate digestion. This suggests possible applications in managing diabetes or obesity (Zaoui et al., 2021).

Antimycobacterial Activity

- Novel nitrobenzamide derivatives, related to the queried compound, have shown significant antimycobacterial activity, indicating potential use in treating tuberculosis and related infections (Wang et al., 2019).

Electrophysiological Activity

- Studies have investigated the electrophysiological activities of N-substituted imidazolylbenzamides, demonstrating their potential as class III agents in cardiac applications (Morgan et al., 1990).

Propriétés

IUPAC Name |

N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3-methyl-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5S/c1-3-30(28,29)19-11-9-17(22-23-19)14-4-7-16(8-5-14)21-20(25)15-6-10-18(24(26)27)13(2)12-15/h4-12H,3H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJMFOADFCWARP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-phenyloxan-4-yl)methanone](/img/structure/B2630986.png)

![5-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}pyrimidin-2-amine](/img/structure/B2631001.png)

![N-(4-acetylphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2631002.png)

![ethyl 2-{2-[(3-fluorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2631003.png)

![1-Phenylbicyclo[1.1.1]pentane](/img/structure/B2631007.png)